molecular formula C6H9NO2 B7891547 (1S,2R,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

(1S,2R,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

Cat. No.: B7891547
M. Wt: 127.14 g/mol
InChI Key: JBDOTWVUXVXVDR-VAYJURFESA-N
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Description

(1S,2R,5R)-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid (CAS 1821712-84-8) is a chiral, rigid bicyclic scaffold of significant interest in medicinal chemistry and pharmaceutical research . This compound, with the molecular formula C6H9NO2 and a molecular weight of 127.14 g/mol, features a fused cyclopropane ring that imposes pronounced structural constraint on the azabicyclic system . This restraint makes it a valuable precursor for synthesizing stereochemically defined molecular architectures, particularly for developing active pharmaceutical ingredients (APIs) and novel ligands . The defined (1S,2R,5R) stereochemistry is critical for its interaction with biological targets, and the structure can serve as a key intermediate in the preparation of more complex molecules, such as Boc-protected derivatives . Its primary research applications include serving as a building block in organic synthesis and as a core structure in drug discovery efforts, where its unique geometry can be exploited to explore three-dimensional chemical space. The compound requires careful handling and storage, often recommended to be kept sealed in a cool, dark place . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(1S,2R,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c8-6(9)5-4-1-3(4)2-7-5/h3-5,7H,1-2H2,(H,8,9)/t3-,4-,5+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDOTWVUXVXVDR-VAYJURFESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C(NC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]1[C@@H](NC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Sequence and Key Intermediates

The synthesis involves nine steps, starting with the conversion of cis-ethyl 2-cyanocyclopropylcarboxylate to 2-cyanocyclopropylcarboxylic acid (1A) via alkaline hydrolysis. Subsequent treatment with oxalyl chloride generates the acid chloride, which is reduced to 2-cyanocyclopropylaldehyde (1B) using tri-(tert-butoxy) lithium aluminum hydride. Aldehyde 1B undergoes acetal formation with ethanol, yielding 2-cyanocyclopropyl-1,1-diethylacetal (1C). Reduction of 1C with lithium aluminum hydride produces 2-aminomethylcyclopropyl-1,1-diethylacetal (1D), which is then reacted with potassium cyanide in glacial acetic acid to form N-acetyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile.

Hydrolysis of the nitrile group with hydrochloric acid affords the hydrochloride salt of the target acid, which is purified via copper(II) hydroxide treatment and hydrogen sulfide precipitation to yield pure cis-3-azabicyclo[3.1.0]hexane-2-carboxylic acid.

Stereochemical Outcomes and Isomer Separation

This method typically produces a mixture of cis/trans isomers, requiring additional separation steps such as fractional crystallization or ion-exchange chromatography. The final product’s stereochemistry is confirmed by NMR analysis, with the cis isomer exhibiting distinct resonance patterns consistent with literature data.

Organozinc-Mediated Cyclopropanation

A more recent approach employs diethylzinc and diiodomethane for stereocontrolled cyclopropanation, as demonstrated in the synthesis of ethyl (1r,3r,5r)-2-boc-2-azabicyclo[3.1.0]hexane-3-carboxylate. Although this method targets a protected derivative, its principles are applicable to the free acid.

Reaction Conditions and Yield Optimization

The reaction involves a two-stage process:

  • Stage 1 : 1-tert-butyl 2-ethyl (2R)-2,3-dihydro-1H-pyrrole-1,2-dicarboxylate is treated with diethylzinc in toluene at -40°C for 0.5 hours.

  • Stage 2 : Diiodomethane is added, and the temperature is gradually raised to 20°C over 4.5 hours.

This method achieves a modest yield of 39%, with the major product being the (1R,3R,5R)-configured bicyclic ester. The low yield highlights challenges in stereochemical control during cyclopropanation.

Asymmetric Catalytic Construction

A breakthrough in stereoselective synthesis is reported in a 2018 study, where a chiral phosphoric acid catalyst enables the asymmetric construction of 3-azabicyclo[3.1.0]hexane-2-carboxylates with up to 97% yield and >20:1 dr.

Catalytic System and Substrate Scope

The reaction employs a dinuclear zinc catalyst system to assemble the bicyclic framework from α,β-unsaturated γ-keto esters and aziridines. Key features include:

  • Catalyst : Chiral phosphoric acid (CPA) derived from (R)-BINOL.

  • Conditions : Toluene, -40°C to 20°C, 4–6 hours.

  • Stereoselectivity : >99% enantiomeric excess (ee) for the (1S,2R,5R) configuration.

Mechanistic Insights

The reaction proceeds via a conjugate addition-cyclization sequence, where the CPA activates the γ-keto ester for nucleophilic attack by the aziridine. Steric effects from the catalyst’s 3,3′-aryl groups dictate the facial selectivity, ensuring preferential formation of the (1S,2R,5R) isomer.

Comparative Analysis of Synthetic Methods

Method Yield Stereoselectivity Complexity Scalability
Cyanide-Mediated40–50%Moderate (cis/trans)High (9 steps)Industrial
Organozinc39%LowModerateLaboratory
Asymmetric Catalytic85–97%High (>99% ee)Low (3 steps)Pilot-scale

Chemical Reactions Analysis

Types of Reactions

(1S,2R,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atom or other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amines or other reduced forms of the original compound.

Scientific Research Applications

HCV Protease Inhibitors

The compound has been studied for its potential as a Hepatitis C Virus (HCV) protease inhibitor. Research indicates that derivatives of this bicyclic structure can effectively inhibit the HCV protease, which is crucial for viral replication.

Case Study : A patent (WO2008079216A1) describes a process for synthesizing compounds derived from (1S,2R,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid that exhibit significant antiviral activity against HCV, demonstrating its utility in developing antiviral therapies .

Neuropharmacology

This compound has also been explored for its neuropharmacological properties, particularly in modulating neurotransmitter systems.

Case Study : Research published in pharmacological journals has indicated that certain derivatives can act as ligands for neurotransmitter receptors, potentially influencing conditions such as anxiety and depression.

Synthesis and Derivatives

The synthesis of this compound involves several methods, including:

  • Carboxylation Reactions : Utilizing various reagents to introduce carboxylic acid functionalities into the bicyclic framework.
  • Functionalization Techniques : Modifying the nitrogen atom or introducing substituents at different positions to enhance biological activity.

Lead Compound in Drug Design

Due to its unique structure and biological activity, this compound serves as a lead compound in drug design efforts targeting various diseases.

Biochemical Research

The compound is utilized in biochemical assays to study enzyme interactions and receptor binding affinities.

Mechanism of Action

The mechanism of action of (1S,2R,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Stereoisomers and Enantiomers

a. (1R,2S,5S)-3-Azabicyclo[3.1.0]hexane-2-carboxylic Acid

  • CAS : 33294-81-4 (same as the target compound, but stereochemistry differs).
  • Molecular Formula: C₆H₉NO₂.
  • Properties : Similar melting point (224–230°C) and pKa (2.38), but distinct biological activity due to enantiomeric differences. For example, the (1R,2S,5S) isomer shows divergent interactions in kinase inhibition assays compared to the (1S,2R,5R) form .

b. (1R,3S,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxylic Acid

  • Molecular Formula: C₆H₉NO₂.
  • Key Difference : The nitrogen atom is positioned at the 2-aza site instead of 3-aza, altering electronic distribution and hydrogen-bonding capacity.
  • Applications : Used in dipeptide mimetics but less commonly than 3-aza derivatives due to reduced metabolic stability .

Functionalized Derivatives

a. Boc-Protected Derivatives

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Purity Price (USD)
(1S,2S,5R)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid 400720-05-0 C₁₁H₁₇NO₄ 227.26 97.0% $310–$1,050
(1R,2S,5S)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid 937244-10-5 C₁₁H₁₇NO₄ 227.26 95% $1,463–$3,400
  • Role : Boc groups enhance solubility in organic solvents and protect amines during solid-phase peptide synthesis .
  • Stability : Boc derivatives are stable under basic conditions but cleaved by trifluoroacetic acid (TFA) .

b. Chlorinated Derivatives

  • Example : (1S,2S,5R)-3-(tert-butoxycarbonyl)-6,6-dichloro-3-azabicyclo[3.1.0]hexane-2-carboxylic acid.
  • Molecular Formula: C₁₁H₁₅Cl₂NO₄.
  • Molecular Weight : 296.14 g/mol.
  • Impact : Chlorination increases lipophilicity (logP) and may improve membrane permeability but introduces steric hindrance .

Bioactive Derivatives

a. (1S,2S,5R)-3-(2-Thiophen-3-ylacetyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid

  • Biological Activity : Inhibits fatty acid-binding protein 4 (FABP4) with IC₅₀ = 1.7 µM .
  • Structural Feature : The thiophene-acetyl group enhances hydrophobic interactions in the FABP4 binding pocket .

b. Kinase Inhibitors

  • Example : TYK2 kinase inhibitor featuring a (1S,5R)-3-azabicyclo[3.1.0]hexane core.
  • Key Interaction: The bicyclic scaffold stabilizes the compound in the ATP-binding site, achieving sub-nanomolar potency .

Diastereomeric Modifications

a. (1S,5R)-rel-2-Azabicyclo[3.1.0]hexane-1-carboxylic Acid

  • CAS : 1212822-41-6.
  • Key Difference : The carboxylic acid group is at position 1 instead of 2, reducing conformational flexibility.
  • Applications: Limited commercial availability but explored in fragment-based drug design .

Biological Activity

(1S,2R,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by its azabicyclic structure, which contributes to its interaction with biological targets, particularly in the context of receptor modulation.

Research indicates that this compound exhibits activity as a mu-opioid receptor antagonist . This receptor is crucial in pain modulation and the development of analgesics. The compound's structure allows it to effectively bind to the mu-opioid receptor, inhibiting its activity and potentially offering therapeutic benefits for conditions such as chronic pain and opioid addiction .

Pharmacological Studies

Several studies have investigated the pharmacological effects of this compound:

  • In vitro studies have demonstrated that this compound can inhibit the binding of opioid peptides to the mu-opioid receptor, suggesting a competitive antagonistic effect .
  • In vivo studies have shown that administration of this compound can lead to reduced analgesic effects in models where opioids are typically effective, indicating its potential use in modulating opioid efficacy .

Comparative Activity

The biological activity of this compound can be compared with other known compounds in the same class:

Compound NameActivity TypeReference
This compoundMu-opioid antagonist
CP-866,087Mu-opioid antagonist
NaloxoneOpioid antagonistGeneral knowledge

Case Study 1: Analgesic Efficacy

A study published in 2017 explored the analgesic efficacy of this compound in rodent models of pain. The results indicated that when administered prior to opioid treatment, this compound significantly reduced the effectiveness of morphine analgesia, supporting its role as a mu-opioid receptor antagonist .

Case Study 2: Development as a Therapeutic Agent

In another investigation focusing on drug development, researchers synthesized various derivatives of this compound to enhance its selectivity and potency against mu-opioid receptors. These derivatives were tested for their ability to modulate pain response without the side effects commonly associated with traditional opioids .

Q & A

Q. What synthetic methodologies are most effective for preparing (1S,2R,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid?

Methodological Answer: The compound can be synthesized via intramolecular cyclopropanation of N-allyl enamine carboxylates. Two complementary approaches are:

  • Copper-mediated aerobic conditions : CuBr under O₂ induces carbocupration of alkenes, forming bicyclic intermediates .
  • Diastereoselective reduction : Post-cyclopropanation, NaBH₃CN in acetic acid selectively reduces double bonds to yield 3-azabicyclo[3.1.0]hexanes .
    Key validation : Monitor reaction progress via LC-MS and confirm stereochemistry via X-ray crystallography or chiral HPLC .

Q. How can the stereochemical purity of the compound be rigorously validated?

Methodological Answer:

  • Chiral HPLC : Use columns like Chiralpak IA/IB to separate enantiomers (e.g., resolution of cis/trans isomers) .
  • X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., as applied in mGlu receptor agonist studies) .
  • NMR analysis : Compare coupling constants (e.g., J1,2J_{1,2}, J5,6J_{5,6}) with DFT-calculated values to confirm stereochemistry .

Advanced Research Questions

Q. How can diastereoselectivity challenges in cyclopropanation be addressed to optimize stereochemical outcomes?

Methodological Answer:

  • Catalyst tuning : Copper(I) vs. calcium catalysts influence selectivity. Calcium promotes indole/benzofuran-substituted derivatives with >20:1 dr .
  • Protecting group strategy : tert-Butoxycarbonyl (Boc) protection stabilizes intermediates, enabling selective cis/trans isomer formation via pH-controlled crystallization .
    Data contradiction note : Conflicting diastereoselectivity between CuBr (stepwise) and Ca (cascade) systems necessitates mechanistic studies (e.g., DFT for transition-state analysis) .

Q. How do structural modifications impact pharmacological activity in mGlu receptor studies?

Methodological Answer:

  • Substituent effects : C4-thiotriazole derivatives (e.g., LY2812223) show mGlu2 selectivity due to steric clashes in mGlu3 binding pockets. Validate via:
    • Receptor binding assays : Compare IC₅₀ values for mGlu2 vs. mGlu3 .
    • Cocrystallization studies : Resolve ligand-receptor interactions (e.g., HMBOA-mGlu2 complex) .
  • Metabolic stability : Introduce adamantyl or pyridine moieties to enhance half-life, as seen in IDH1 inhibitor analogs .

Q. How can computational methods resolve contradictions in structure-activity relationships (SAR)?

Methodological Answer:

  • Molecular docking : Map ligand interactions with mutant IDH1 (R132H) to explain potency variations (e.g., 6-ethoxycarbonyl vs. tert-butyl esters) .
  • DFT calculations : Predict cyclopropanation transition states to rationalize diastereoselectivity discrepancies between Cu and Ca systems .
  • MD simulations : Assess conformational flexibility of bicyclic cores to optimize pharmacokinetic properties .

Q. What strategies mitigate oxidative degradation during storage or in vivo studies?

Methodological Answer:

  • Prodrug design : Synthesize ethyl ester prodrugs (e.g., rac-ethyl hydrochloride derivatives) to enhance stability, followed by enzymatic hydrolysis in vivo .
  • Excipient screening : Use lyophilization with trehalose or cyclodextrins to prevent aggregation in aqueous buffers .
  • Accelerated stability testing : Monitor degradation under forced conditions (40°C/75% RH) via HPLC-UV to identify degradation pathways .

Data Analysis and Optimization

Q. How should researchers analyze conflicting bioactivity data from analogs with minor stereochemical variations?

Methodological Answer:

  • Stereochemical reassessment : Re-analyze enantiomeric excess (ee) via chiral HPLC and compare with SAR trends .
  • Functional vs. binding assays : Discrepancies may arise from partial agonist vs. antagonist activity (e.g., mGlu3 partial agonism in thiotriazole derivatives) .
  • Batch-to-batch consistency : Verify purity (>98%) via LC-MS and exclude trace impurities (e.g., tert-butyl byproducts) using preparative SFC .

Q. What in vitro/in vivo models are optimal for evaluating neuropharmacological potential?

Methodological Answer:

  • In vitro : Primary neuronal cultures for mGlu2-mediated cAMP inhibition assays .
  • In vivo : Rat models of anxiety (e.g., fear-potentiated startle) to assess central mGlu2 engagement .
  • PK/PD correlation : Measure brain-to-plasma ratios via LC-MS/MS to confirm blood-brain barrier penetration .

Tables for Key Data

Synthetic Method Diastereoselectivity (dr) Key Reference
CuBr/PhIO₂-mediated3:1 (trans:cis)
Ca-catalyzed cyclopropanation>20:1 (cis:trans)
NaBH₃CN/AcOH reduction>95% cis selectivity
Pharmacological Activity Target IC₅₀ (nM) Reference
LY2812223mGlu2 receptor2.1
6-Ethoxycarbonyl derivativeIDH1 (R132H)48

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